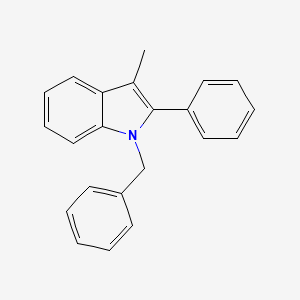
1-Benzyl-3-methyl-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenyl group attached to the indole core
Métodos De Preparación
The synthesis of 1-Benzyl-3-methyl-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the benzyl and methyl groups at the desired positions.
Industrial production methods for indole derivatives often utilize efficient and scalable processes. One-pot, three-component protocols have been developed for the rapid synthesis of trisubstituted indoles, including this compound . These methods are advantageous due to their operational simplicity, high yields, and the use of readily available starting materials.
Análisis De Reacciones Químicas
1-Benzyl-3-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms at specific positions on the indole ring, while nitration can add nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile building block, it is used in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied. For example, some indole derivatives exhibit antiviral activity by inhibiting viral replication, while others may act as anti-inflammatory agents by modulating inflammatory pathways .
Comparación Con Compuestos Similares
1-Benzyl-3-methyl-2-phenyl-1H-indole can be compared with other similar indole derivatives, such as:
3-Methyl-2-phenyl-1-substituted-indole: These compounds have similar structural features and exhibit comparable biological activities.
Indomethacin analogs: These compounds are used as anti-inflammatory and analgesic agents and share structural similarities with this compound.
Conclusion
This compound is a versatile and significant compound in the field of organic chemistry Its unique structure and diverse reactivity make it a valuable building block for the synthesis of complex molecules
Propiedades
Fórmula molecular |
C22H19N |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-benzyl-3-methyl-2-phenylindole |
InChI |
InChI=1S/C22H19N/c1-17-20-14-8-9-15-21(20)23(16-18-10-4-2-5-11-18)22(17)19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
Clave InChI |
SUFTVTAWGLLPEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11687377.png)
![4-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11687380.png)
methyl}phosphonate](/img/structure/B11687381.png)

![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-bromobenzoate](/img/structure/B11687390.png)
![Ethyl 2-[(propoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11687397.png)
![N'-[(Z)-furan-2-ylmethylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11687406.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11687409.png)

![(2E)-2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11687427.png)
![(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11687437.png)
![{2,6-dichloro-4-[(Z)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11687443.png)
![N'-[(E)-2-furylmethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11687452.png)
![2-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11687453.png)
